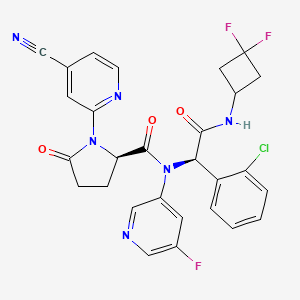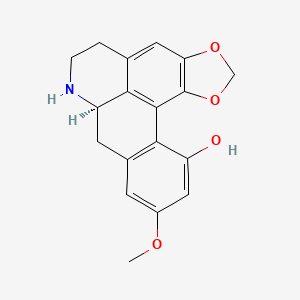
Fissistigine A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Fissistigine A typically involves the extraction from plant sources. The process includes crushing the medicinal material, followed by alcohol reflux or percolation extraction . The extracted material is then condensed and purified to obtain this compound in its pure form.
Industrial Production Methods
The use of high-performance liquid chromatography (HPLC) is common for the simultaneous determination and purification of this compound from plant extracts .
Chemical Reactions Analysis
Types of Reactions
Fissistigine A undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for different applications.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include acetonitrile, monopotassium phosphate, and other solvents like chloroform and dichloromethane . The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the stability and purity of the compound.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield different oxidized derivatives of this compound, which can be further studied for their bioactive properties.
Scientific Research Applications
Fissistigine A has a wide range of scientific research applications, particularly in the fields of medicine and pharmacy. It is used as a research chemical for studying its effects on various biological systems . Some of the key applications include:
Medicine: This compound is studied for its potential anti-inflammatory, antioxidant, and anticancer properties.
Pharmacy: It is used in the development of new pharmaceutical compounds and formulations.
Chemistry: The compound is used in chemical research to study its reactions and interactions with other molecules.
Mechanism of Action
The mechanism of action of Fissistigine A involves its interaction with specific molecular targets and pathways in biological systems. While detailed studies on its exact mechanism are limited, it is known to exert its effects through modulation of various biochemical pathways . The compound’s bioactive properties are attributed to its ability to interact with cellular receptors and enzymes, leading to changes in cellular functions and responses.
Comparison with Similar Compounds
Fissistigine A is part of a group of alkaloid compounds found in the Annonaceae family of plants. Similar compounds include other alkaloids such as duguevanine and various aporphine-type alkaloids Compared to these compounds, this compound is unique due to its specific molecular structure and bioactive properties
List of Similar Compounds
- Duguevanine
- Aporphine-type alkaloids
- Anthraquinones
- Terpenoids
- Flavonoids
Properties
Molecular Formula |
C18H17NO4 |
|---|---|
Molecular Weight |
311.3 g/mol |
IUPAC Name |
(12R)-16-methoxy-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,14(19),15,17-hexaen-18-ol |
InChI |
InChI=1S/C18H17NO4/c1-21-11-4-10-5-12-15-9(2-3-19-12)6-14-18(23-8-22-14)17(15)16(10)13(20)7-11/h4,6-7,12,19-20H,2-3,5,8H2,1H3/t12-/m1/s1 |
InChI Key |
PTEWWARRGIJHQK-GFCCVEGCSA-N |
Isomeric SMILES |
COC1=CC2=C(C(=C1)O)C3=C4[C@@H](C2)NCCC4=CC5=C3OCO5 |
Canonical SMILES |
COC1=CC2=C(C(=C1)O)C3=C4C(C2)NCCC4=CC5=C3OCO5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2R)-2-[7-(4-chlorophenyl)-5-methyl-2-[1-methyl-3-[1-(oxetan-3-yl)piperidin-4-yl]indazol-5-yl]-1,3-benzothiazol-6-yl]-2-[(2-methylpropan-2-yl)oxy]acetic acid](/img/structure/B11933834.png)
![[(2S,3R,4S,5S)-3,4-dihydroxy-5-[6-(prop-2-ynylamino)purin-9-yl]oxolan-2-yl]methyl sulfamate](/img/structure/B11933840.png)
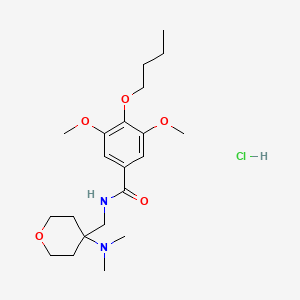

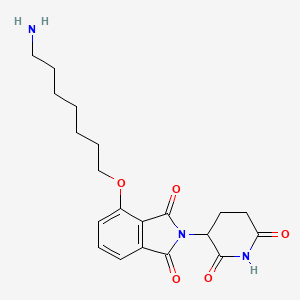
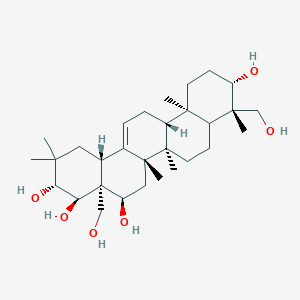
![2-[(8S)-2-Oxo-8H,9H-furo[2,3-H]chromen-8-YL]propan-2-YL (2Z)-2-methylbut-2-enoate](/img/structure/B11933881.png)
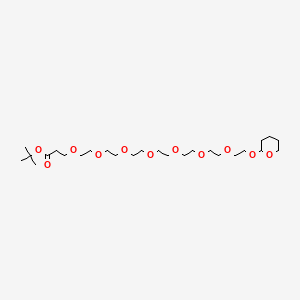

![N2-[1-(4-fluorophenyl)ethyl]-4-(1-methylpyrazol-4-yl)-N6-(pyrazin-2-yl)pyridine-2,6-diamine hydrochloride](/img/structure/B11933903.png)
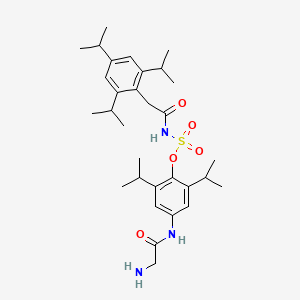
![4-(5-(4-Methylpiperazin-1-yl)-1H,1'H-[2,5'-bibenzo[d]imidazol]-2'-yl)benzenesulfonamide](/img/structure/B11933912.png)
